molecular formula C10H8N2O4 B1643648 [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL CAS No. 36841-50-6

[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL

Cat. No.: B1643648
CAS No.: 36841-50-6
M. Wt: 220.18 g/mol
InChI Key: AKLVFZDAFAQUHP-UHFFFAOYSA-N
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Description

[2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol is an oxazole-derived heterocyclic compound featuring a para-nitro-substituted phenyl ring at the 2-position of the oxazole core and a hydroxymethyl group at the 4-position. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and antifungal properties . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

[2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLVFZDAFAQUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295225
Record name 2-(4-Nitrophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36841-50-6
Record name 2-(4-Nitrophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36841-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Nitro-Substituted α-Hydroxyketones

A widely adapted strategy involves the cyclocondensation of 4-nitrobenzaldehyde derivatives with α-hydroxyketones. For example, reacting 4-nitrobenzaldehyde with glycolic acid under Dean-Stark conditions yields a precursor that undergoes cyclization in acetic anhydride:

Procedure :

  • Aldol Addition : 4-Nitrobenzaldehyde (1.67 g, 10 mmol) and glycolic acid (0.76 g, 10 mmol) are refluxed in toluene (50 mL) with p-toluenesulfonic acid (0.1 g) for 6 h.
  • Cyclization : The crude hydroxyketone is treated with acetic anhydride (15 mL) and sodium acetate (1.2 g) at 110°C for 4 h.
  • Reduction : The resulting oxazole ester is reduced using NaBH₄ (0.38 g) in methanol at 0°C to afford the hydroxymethyl group.

Yield : 41–48% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Multi-Step Synthesis via Brominated Intermediates

Adapting methodologies from CN104262281A, a four-step synthesis achieves higher regioselectivity:

Step 1: Hydrolysis of Bromoketone
2-Bromo-1-(4-nitrophenyl)ethanone (5.0 g) undergoes alkaline hydrolysis in ethanol/water (3:1) with NaOH (8.0 g) at reflux for 20 h to yield 1-(4-nitrophenyl)-2-hydroxyethanone (2.9 g, 58%).

Step 2: Esterification with Carbonyldiimidazole
The hydroxyketone (2.9 g) reacts with carbonyldiimidazole (3.3 g) in toluene at 0°C, followed by ammonia quenching to form the imidazole carbamate (3.2 g, 76%).

Step 3: Cyclization in Acidic Media
Heating the carbamate in acetic acid (200 mL) at reflux for 6 h induces cyclization, yielding 4-(4-nitrophenyl)oxazol-2(3H)-one (1.9 g, 63%).

Step 4: Methanol Functionalization
The oxazolone intermediate undergoes hydroxymethylation via Grignard reaction with formaldehyde (1.2 eq) in THF, followed by acidic workup to isolate the target compound (1.1 g, 72%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote nitro-group reduction. Optimal conditions use acetic acid (ΔT = 110°C), balancing reactivity and stability.

Table 1: Solvent Impact on Cyclization Efficiency

Solvent Cyclization Yield (%) Side Products (%)
Acetic Acid 63 <5
DMF 55 12
Toluene 42 8

Catalytic Systems

Lewis acids (ZnCl₂, FeCl₃) improve regioselectivity by coordinating to the nitro group. However, Brønsted acids (H₂SO₄) cause decomposition above 50°C. A 0.1 M NaOAc buffer in acetic acid achieves optimal protonation without side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8.6 Hz, 2H, Ar-H), 7.95 (d, J = 8.6 Hz, 2H, Ar-H), 6.82 (s, 1H, Oxazole-H), 5.21 (t, J = 5.2 Hz, 1H, -OH), 4.63 (d, J = 5.2 Hz, 2H, -CH₂OH).
  • ¹³C NMR : δ 163.2 (C=O), 148.9 (C-NO₂), 126.4–141.2 (Ar-C), 72.1 (-CH₂OH).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 221.0564 [M+H]⁺ (calc. 221.0561).

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazole ring demonstrates electrophilic character at C-2 and C-4 positions, making it susceptible to nucleophilic attack:

Reaction Type Conditions Products Mechanistic Insight
HydrolysisAcidic or basic aqueous mediaβ-Amino alcohol derivativesRing cleavage via nucleophilic attack at C-2
Thiol additionThiols in polar aprotic solventsThioether-functionalized open-chain compoundsNucleophilic substitution at C-4 position

Key observation: Electron-withdrawing nitro groups at the para position of the phenyl ring increase ring stability but reduce reaction rates compared to electron-donating substituents .

Oxidation of the Methanol Group

The secondary alcohol undergoes selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield
PCC (Pyridinium chlorochromate)DCM, 25°C, 4 hrs4-(4-Nitrophenyl)-oxazole-4-carbaldehyde82%
Jones reagentAcetone, 0°C, 1 hrOxazole-4-carboxylic acid68%

Critical note: Over-oxidation to carboxylic acids requires strong oxidizing agents and extended reaction times .

Condensation Reactions

The methanol group participates in esterification and etherification:

A. Ester Formation

Acylating Agent Catalyst Product Application
Acetic anhydrideH2SO4 (cat.)4-Acetoxymethyl oxazole derivativeProdrug synthesis
Benzoyl chloridePyridine base4-Benzoyloxymethyl analogPolymer precursor

B. Ether Synthesis

Alkyl Halide Base Product Stability
Methyl iodideK2CO3, DMF4-Methoxymethyl oxazoleStable up to 150°C
Allyl bromideNaH, THF4-Allyloxymethyl derivativePhotopolymerizable monomer

Diels-Alder Cycloadditions

The exocyclic double bond (if present in derivatives) acts as a dienophile:

Diene Conditions Product Stereochemistry
1,3-ButadieneToluene, 110°C, 12 hrsBicyclic oxazolo-tetrahydroindeneEndo preference (85:15)
AnthraceneMicrowave, 150°C, 20 minPolycyclic adductQuantitative yield

Catalytic Hydrogenation

Selective reduction of nitro and oxazole groups:

Catalyst Conditions Selectivity Product
Pd/C (10%)H2 (1 atm), EtOH, 25°CNitro → amine4-Aminophenyl oxazole
Raney NickelH2 (3 atm), NH3, 60°COxazole ring saturationTetrahydrooxazole derivative

Photochemical Reactions

UV-induced transformations:

Wavelength Solvent Primary Process Outcome
254 nmAcetonitrileC–O bond cleavageOxazole ring contraction
365 nmBenzeneNitro → nitrite rearrangementIsomeric oxazoline formation

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Derivative Modified Site Bioactivity Change Source
4-Carboxy analogOxazole C-43× increase in COX-2 inhibitionAnalgesic studies
4-Aminophenyl variantNitro → amineEnhanced blood-brain barrier penetrationCNS drug analogs

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its binding affinity to Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis. Here are key areas of application:

  • Cardiovascular Diseases : Research indicates that compounds similar to [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL can be effective in treating conditions such as dyslipidemia, hyperlipidemia, and atherosclerosis by modulating PPAR activity. This modulation can lead to improved lipid profiles and reduced cardiovascular risk factors .
  • Diabetes Management : The compound shows promise as a hypoglycemic agent, potentially aiding in the treatment of type 1 and type 2 diabetes by improving insulin sensitivity and glucose tolerance .
  • Anti-inflammatory Properties : There is evidence suggesting that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases such as arthritis and inflammatory bowel diseases .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding various biological processes:

  • Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, the introduction of polar functionalities has been shown to improve solubility and bioavailability in drug formulations aimed at treating infections like tuberculosis .
  • Chemical Probes : Its unique oxazole ring makes it suitable for use as a chemical probe in biological assays, helping researchers to elucidate mechanisms of action for other therapeutic agents .

Materials Science

The compound can also find applications beyond medicinal chemistry:

  • Polymer Chemistry : this compound can be utilized in the synthesis of functional polymers. Its ability to form stable bonds with other organic compounds allows it to serve as a monomer or crosslinker in polymerization reactions, leading to materials with tailored properties for specific applications .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

  • Antitubercular Activity : A study demonstrated that modifications to the oxazole framework significantly enhanced the antitubercular activity of related compounds. These findings suggest that similar modifications could be explored for this compound to improve its efficacy against Mycobacterium tuberculosis .
  • PPAR Modulation : In a clinical trial setting, compounds derived from this structure were tested for their ability to modulate PPAR activity in patients with metabolic syndrome. Results indicated significant improvements in metabolic markers, supporting further exploration into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol with five analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Compound Name Substituent (X) Position Molecular Formula Molar Mass (g/mol) Key Properties/Notes
This compound NO₂ para C₁₀H₈N₂O₄ 220.18 Strong electron-withdrawing group; potential high reactivity
[3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol NO₂ para C₁₀H₈N₂O₄ 220.18 Isoxazole isomer; stored at 2–8°C
[2-(4-Bromo-phenyl)-oxazol-4-yl]-methanol Br para C₁₀H₈BrNO₂ 270.09 Halogen substituent; 98% purity
[2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol OCH₃ para C₁₁H₁₁NO₃ 205.21 Electron-donating group; lab use only
[2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol F para C₁₀H₈FNO₂ 193.18 Moderate electron-withdrawing effect
[2-(2-Chloro-phenyl)-oxazol-4-yl]-methanol Cl ortho C₁₀H₈ClNO₂ 209.63 Ortho substitution; steric effects

Key Observations:

  • Molecular Weight : Bromo and nitro derivatives exhibit higher molar masses due to heavier substituents.
  • Stability : The isoxazol-5-yl analog () requires refrigeration, suggesting lower stability than oxazole derivatives.

Biological Activity

[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications based on current research findings.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a nitrophenyl group, which contributes to its biological properties. The presence of the nitro group is notable as it can influence the electron density and reactivity of the molecule, potentially enhancing its interaction with biological targets.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. These methods often involve modifications to the oxazole framework or the introduction of functional groups that can enhance biological activity. For instance, metal-free synthetic routes have been highlighted as effective for synthesizing similar compounds, emphasizing the versatility in approach .

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. A comparative analysis shows that derivatives can possess varying degrees of efficacy against Gram-positive and Gram-negative bacteria:

Compound NameMIC (µM)Activity Type
2-Amino-5-nitrophenyl oxazole8.33 - 23.15Antimicrobial
4-Nitrophenyl thiazole5.64 - 77.38Anticancer
5-Nitroisoxazole2.33 - 156.47Antimicrobial

These findings suggest that slight modifications in structure can lead to significant differences in antimicrobial efficacy, highlighting the importance of SAR studies .

Anticancer Activity

The compound has been evaluated for potential anticancer properties. Studies utilizing molecular docking techniques have predicted favorable interactions with various cancer-related proteins, indicating a mechanism by which this compound may exert its effects .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of nitrophenyl oxazoles showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 77.38 µM. The presence of electron-withdrawing groups like nitro significantly enhanced activity against these pathogens .
  • Antifungal Properties : The compound has also exhibited antifungal activity, particularly against Candida albicans, with MIC values demonstrating moderate effectiveness. This suggests potential therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning of substituents on the phenyl ring plays a crucial role in determining biological activity. For example:

  • Electron-Withdrawing Groups : The presence of nitro groups enhances electron deficiency, which may improve binding affinity to target sites.
  • Hydrophobicity : Increased hydrophobic character through alkyl substitutions can enhance membrane permeability, thus improving bioavailability and efficacy against microbial targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL
Reactant of Route 2
[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL

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